molecular formula C16H14Cl3N3O B15044225 (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide

Cat. No.: B15044225
M. Wt: 370.7 g/mol
InChI Key: PXZVTXPAJAFLKU-CMDGGOBGSA-N
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Description

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide is a synthetic organic compound characterized by its unique structure, which includes a phenyl group, a trichloroethyl group, and a pyridinylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide typically involves the following steps:

    Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide backbone through a condensation reaction between a phenylacetic acid derivative and an appropriate amine.

    Introduction of the Trichloroethyl Group: The trichloroethyl group is introduced via a nucleophilic substitution reaction, where a trichloroethyl halide reacts with the amine group on the propenamide backbone.

    Attachment of the Pyridinylamino Group: The final step involves the attachment of the pyridinylamino group through a coupling reaction, typically using a pyridine derivative and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, nucleophiles, and electrophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis, particularly in the development of new compounds with potential biological activity.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methylamino)ethyl]-2-propenamide
  • (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-ethylamino)ethyl]-2-propenamide
  • (2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-dimethylamino)ethyl]-2-propenamide

Uniqueness

(2E)-3-phenyl-N-[2,2,2-trichloro-1-(3-pyridinylamino)ethyl]-2-propenamide is unique due to the presence of the pyridinylamino group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness may result in different reactivity, binding affinity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14Cl3N3O

Molecular Weight

370.7 g/mol

IUPAC Name

(E)-3-phenyl-N-[2,2,2-trichloro-1-(pyridin-3-ylamino)ethyl]prop-2-enamide

InChI

InChI=1S/C16H14Cl3N3O/c17-16(18,19)15(21-13-7-4-10-20-11-13)22-14(23)9-8-12-5-2-1-3-6-12/h1-11,15,21H,(H,22,23)/b9-8+

InChI Key

PXZVTXPAJAFLKU-CMDGGOBGSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC2=CN=CC=C2

Origin of Product

United States

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